molecular formula C18H14ClF3N4O2S B10904309 4-{[(E)-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904309
M. Wt: 442.8 g/mol
InChI Key: BGXOCEFSXVCPLI-LIMNOBDPSA-N
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Description

4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a common structure in many biologically active molecules, and contains multiple functional groups, including chloro, fluoro, methoxy, and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.

    Attachment of the phenoxy and methoxy groups: These groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and methoxy reagents.

    Final assembly: The final compound is assembled through condensation reactions, typically under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The uniqueness of 4-[((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups and the resulting chemical properties. The presence of both chloro and fluoro groups, along with the triazole ring, provides unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H14ClF3N4O2S

Molecular Weight

442.8 g/mol

IUPAC Name

4-[(E)-[3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14ClF3N4O2S/c1-27-14-4-2-10(8-23-26-17(16(21)22)24-25-18(26)29)6-11(14)9-28-15-5-3-12(20)7-13(15)19/h2-8,16H,9H2,1H3,(H,25,29)/b23-8+

InChI Key

BGXOCEFSXVCPLI-LIMNOBDPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=C(C=C(C=C3)F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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